1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . Another method involves the reaction of aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one, and aminopyrazole through deamination cyclization reactions . These reactions are typically carried out in aqueous media, making them environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that start from readily available starting materials. The use of green chemistry principles, such as solvent-free microwave-assisted reactions, has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are of interest for further research and development .
Scientific Research Applications
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Comparison with Similar Compounds
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
4,5-Diamino-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This compound is used in the synthesis of fused tricyclic systems.
1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This derivative exhibits unique chemical properties due to the presence of trifluoromethyl and dimethyl groups.
The uniqueness of this compound lies in its structural similarity to purine bases and its diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16) |
InChI Key |
SVZZQDCPOWRUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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